2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile is systematically identified by its IUPAC name, which reflects its structural hierarchy. The parent structure is a 1,2,3,4-tetrahydroquinoline ring system, designated by the bicyclic framework with two fused rings (one six-membered aromatic and one partially saturated five-membered ring). The substituents include a 2-oxo group (a ketone functional group) at position 2 of the tetrahydroquinoline core and a 2-methylpropanenitrile moiety attached to position 1.
Key identifiers include:
The systematic name adheres to IUPAC rules by prioritizing substituents in alphabetical order and numbering the tetrahydroquinoline ring to minimize locant values. The 2-oxo group is specified first due to its functional group priority over the methyl and nitrile substituents.
Molecular Geometry and Conformational Analysis
The molecular geometry is influenced by the partially saturated tetrahydroquinoline ring and the spatial arrangement of substituents. The 1,2,3,4-tetrahydroquinoline moiety adopts a half-chair conformation, as observed in related tetrahydroquinoline derivatives. This conformation arises from the strain in the partially saturated ring, where the nitrogen atom adopts an sp³ hybridization state, leading to a tetrahedral geometry.
Key Geometric Features :
- Tetrahydroquinoline Ring :
- The non-aromatic ring (positions 1–4) exhibits a puckered conformation, with Cremer-Pople parameters indicating a Q T = 0.5067 Å and a zenithal angle of 208.82°, characteristic of a half-boat structure.
- The aromatic ring (positions 5–10) is planar, with bond lengths typical of conjugated aromatic systems.
- Substituent Orientation :
- The 2-oxo group is positioned in a plane perpendicular to the aromatic ring, favoring conjugation with the adjacent nitrogen atom.
- The 2-methylpropanenitrile side chain extends from position 1, with the nitrile group oriented outward to minimize steric interactions.
Comparative studies of tetrahydroquinoline derivatives suggest that the 2-oxo substituent stabilizes the half-chair conformation by reducing ring strain through partial conjugation. This conformational preference is critical for the compound’s reactivity and potential biological interactions.
X-ray Crystallographic Data (If Available)
No direct X-ray crystallographic data for this compound is currently available in public databases. However, structural insights can be inferred from related tetrahydroquinoline derivatives. For example, the crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate reveals:
- Hydrogen-bonding interactions between the nitrogen atom and water molecules, forming a tridimensional network.
- A tetrahedral nitrogen center with bond angles averaging 109.5°, consistent with sp³ hybridization.
These observations suggest that the target compound may adopt similar intermolecular interactions in the solid state, though experimental validation is required.
Comparative Analysis with Tetrahydroquinoline Derivatives
The structural and conformational properties of this compound are comparable to other tetrahydroquinoline derivatives, with key differences in substituent positioning and functional groups.
Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives
Key Distinctions :
- Functional Group Diversity :
- The 2-oxo group in the target compound introduces a carbonyl moiety, enabling hydrogen bonding and potential electrophilic reactivity.
- The nitrile group at position 3 enhances the molecule’s electronic polarity and may participate in dipole interactions.
- Steric and Electronic Effects :
- The 2-methyl group on the propanenitrile side chain increases steric bulk, potentially modulating binding interactions in biological systems.
- The tetrahydroquinoline core’s electron-rich aromatic ring and electron-deficient carbonyl group create a balanced electronic profile for ligand-receptor interactions.
Properties
IUPAC Name |
2-methyl-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10(8-14)9-15-12-5-3-2-4-11(12)6-7-13(15)16/h2-5,10H,6-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNXGUXHBPAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)CCC2=CC=CC=C21)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile (CAS 1099685-16-1) is characterized by a bicyclic tetrahydroquinolinone scaffold substituted with a methyl group and a nitrile-functionalized propane chain. Key properties include a molecular weight of 214.27 g/mol (C₁₃H₁₄N₂O) and an oil-like appearance at room temperature. The compound’s IUPAC name, 2-methyl-3-(2-oxo-3,4-dihydroquinolin-1-yl)propanenitrile , reflects its hybrid structure merging a partially saturated quinoline core with a nitrile side chain.
Synthetic Strategies for Nitrile-Functionalized Tetrahydroquinolines
Cyanomethylarylation of N-Aryl Allylamines
A general methodology for synthesizing analogous nitrile-tetrahydroquinoline hybrids involves photocatalytic cyanomethylarylation . In this approach, N-aryl allylamines react with α-cyano carbonyl compounds under blue light (460 ± 5 nm) in the presence of a graphitic carbon nitride-potassium (CN-K) catalyst.
Reaction Conditions:
- Catalyst : CN-K (4–8 mg per 0.2 mmol substrate)
- Solvent : Degassed acetonitrile
- Atmosphere : Argon
- Light Source : Two blue LEDs (40–45°C irradiation)
- Workup : Silica gel chromatography (petroleum ether/ethyl acetate).
For example, 3-(1-acetyl-3-methylindolin-3-yl)propanenitrile (72% yield) was synthesized via this method, demonstrating the feasibility of nitrile incorporation into tetrahydroquinoline-like frameworks. Adapting this protocol to target This compound would require substituting the indoline precursor with a tetrahydroquinolinone derivative.
Alkylation of Tetrahydroquinolinone Intermediates
An alternative route involves alkylating pre-formed 2-oxo-1,2,3,4-tetrahydroquinoline with a methyl-nitrile-bearing electrophile. For instance, reacting the sodium enolate of tetrahydroquinolinone with 3-bromo-2-methylpropanenitrile under basic conditions could yield the target compound.
Optimization Parameters:
- Base : Potassium carbonate or sodium hydride
- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
- Temperature : 60–80°C
- Purification : Column chromatography (hexane/ethyl acetate).
This strategy mirrors the synthesis of 3-(1,3-dimethyl-2-oxoindolin-3-yl)propanenitrile , where alkylation of an oxindole scaffold achieved nitrile functionalization in 64–73% yields.
Multicomponent Assembly Approaches
One-Pot Cyclocondensation and Nitrile Incorporation
Multicomponent reactions (MCRs) offer a streamlined pathway to construct the tetrahydroquinolinone and nitrile moieties simultaneously. A plausible MCR could involve:
- Cyclocondensation of aniline derivatives with β-keto esters to form the tetrahydroquinolinone core.
- Nitrile Introduction : In situ trapping of the enamine intermediate with acrylonitrile or cyanoacetylene.
Exemplar Protocol:
Catalytic Systems and Mechanistic Insights
Role of CN-K in Photocatalytic Reactions
The CN-K catalyst, prepared via pyrolysis of melamine and KCl, facilitates single-electron transfer (SET) processes under visible light. This enables radical-based cyanomethylation, critical for forming C–C bonds between tetrahydroquinolinones and nitrile precursors.
Mechanistic Steps:
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in different quinoline-based amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with functional groups such as amines, alcohols, and thiols
Scientific Research Applications
Chemistry
The compound serves as a building block in organic synthesis, particularly for creating more complex quinoline derivatives. These derivatives are valuable in materials science and medicinal chemistry due to their versatile reactivity and stability.
Biology
In biological research, derivatives of 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile have shown promise as:
- Enzyme Inhibitors : Targeting specific enzymes to modulate biochemical pathways.
- Receptor Modulators : Affecting receptor activity to explore signaling mechanisms .
Medicine
The pharmacological potential of this compound is significant:
- Antimicrobial Activity : Exhibiting efficacy against various pathogens.
- Antiviral Properties : Potential applications in treating viral infections.
- Anticancer Activity : Research indicates that derivatives demonstrate cytotoxic effects on cancer cell lines. For instance, synthesized compounds have shown IC₅₀ values ranging from 1.9 to 7.52 μg/mL against human cancer cell lines such as HCT-116 and MCF-7 .
Industrial Applications
The compound is utilized in the production of:
- Dyes and Pigments : Due to its stable chemical structure.
- Industrial Chemicals : Serving as intermediates in chemical manufacturing processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The quinoline moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The nitrile group can also participate in covalent bonding with target proteins, enhancing the compound’s potency and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has a similar quinoline structure but with different functional groups, leading to distinct chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have hydroxyl groups, which confer different reactivity and applications.
2-Hydroxyquinoline: Another quinoline derivative with a hydroxyl group, used in various chemical and biological studies.
Uniqueness
2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile is unique due to its specific combination of a quinoline ring and a propanenitrile group. This structure provides a versatile platform for chemical modifications and the development of new derivatives with diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.
Biological Activity
2-Methyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)propanenitrile (CAS No. 1099685-16-1) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and documented biological activities, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 214.27 g/mol. The compound features a tetrahydroquinoline moiety, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.27 g/mol |
| CAS Number | 1099685-16-1 |
| Appearance | Oil |
Anticancer Properties
Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. In particular, this compound has shown promising results in inhibiting cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A study evaluated the compound's effects on various cancer cell lines. The results demonstrated that treatment with this compound led to:
- Cell Cycle Arrest : The compound induced G2/M phase arrest in cancer cells.
- Apoptosis Induction : Evidence of apoptosis was indicated by increased levels of Caspase proteins and annexin V-FITC staining.
The IC50 values (the concentration required to inhibit cell growth by 50%) for specific cancer cell lines were measured:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 1.4 ± 0.2 |
| Panc-1 (Pancreatic Cancer) | 1.2 ± 0.2 |
These results suggest that the compound may serve as a lead for developing new anticancer agents.
The mechanisms underlying the biological activity of this compound involve multiple pathways:
- Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Pro-apoptotic Effects : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Research Findings
Further investigations into the structure-activity relationship (SAR) have revealed that modifications to the tetrahydroquinoline structure can enhance biological activity. For instance:
- Substituting different functional groups on the tetrahydroquinoline ring can significantly alter potency against various cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
